molecular formula C8H10N4O2 B2610749 1,2-Bis(carboxamidoximo)benzene CAS No. 885960-32-7

1,2-Bis(carboxamidoximo)benzene

Cat. No.: B2610749
CAS No.: 885960-32-7
M. Wt: 194.194
InChI Key: ABLRNIOEOXBEEN-UHFFFAOYSA-N
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Description

1,2-Bis(carboxamidoximo)benzene is an organic compound characterized by the presence of two carboxamidoxime groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(carboxamidoximo)benzene can be synthesized through the reaction of 1,2-diaminobenzene with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, with the formation of the carboxamidoxime groups occurring through nucleophilic addition to the carbon-nitrogen double bonds of the diaminobenzene precursor.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(carboxamidoximo)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the carboxamidoxime groups to amine groups.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzene derivatives depending on the specific reaction.

Scientific Research Applications

1,2-Bis(carboxamidoximo)benzene has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Medicine: Investigated for its potential use in drug development due to its ability to form stable complexes with metal ions.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1,2-Bis(carboxamidoximo)benzene involves its ability to coordinate with metal ions through the carboxamidoxime groups. This coordination can influence various molecular targets and pathways, including enzyme inhibition and activation, depending on the specific metal ion and biological context.

Comparison with Similar Compounds

Similar Compounds

    1,2-Diaminobenzene: The precursor for the synthesis of 1,2-Bis(carboxamidoximo)benzene.

    1,2-Dicarboxamidobenzene: Similar structure but with carboxamide groups instead of carboxamidoxime groups.

    1,2-Dihydroxybenzene: Contains hydroxyl groups instead of carboxamidoxime groups.

Uniqueness

This compound is unique due to the presence of carboxamidoxime groups, which provide distinct chemical reactivity and coordination properties compared to similar compounds. This uniqueness makes it valuable for specific applications in coordination chemistry and materials science.

Properties

IUPAC Name

1-N',2-N'-dihydroxybenzene-1,2-dicarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c9-7(11-13)5-3-1-2-4-6(5)8(10)12-14/h1-4,13-14H,(H2,9,11)(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLRNIOEOXBEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=NO)N)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C(=N/O)/N)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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